2,2-Dimethyl-6-(pyrrolidin-2-YL)cyclohexan-1-one
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Overview
Description
2,2-Dimethyl-6-(pyrrolidin-2-yl)cyclohexan-1-one is a chemical compound with the molecular formula C12H21NO and a molecular weight of 195.30 g/mol . This compound is characterized by a cyclohexanone ring substituted with a pyrrolidine ring and two methyl groups. It is primarily used in research and industrial applications.
Preparation Methods
The synthesis of 2,2-Dimethyl-6-(pyrrolidin-2-yl)cyclohexan-1-one can be achieved through various synthetic routes. One common method involves the reaction of cyclohexanone with pyrrolidine in the presence of a suitable catalyst under controlled conditions . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .
Chemical Reactions Analysis
2,2-Dimethyl-6-(pyrrolidin-2-yl)cyclohexan-1-one undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,2-Dimethyl-6-(pyrrolidin-2-yl)cyclohexan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-6-(pyrrolidin-2-yl)cyclohexan-1-one involves its interaction with specific molecular targets and pathways. The pyrrolidine ring is known to enhance the compound’s ability to interact with biological molecules, potentially leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
2,2-Dimethyl-6-(pyrrolidin-2-yl)cyclohexan-1-one can be compared with other similar compounds, such as:
Pyrrolidine: A simple nitrogen heterocycle used widely in medicinal chemistry.
Pyrrolidin-2-one: Known for its biological activities and use as a versatile synthon in organic synthesis.
Pyrrolidine-2,5-dione: Another derivative with significant biological and chemical applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H21NO |
---|---|
Molecular Weight |
195.30 g/mol |
IUPAC Name |
2,2-dimethyl-6-pyrrolidin-2-ylcyclohexan-1-one |
InChI |
InChI=1S/C12H21NO/c1-12(2)7-3-5-9(11(12)14)10-6-4-8-13-10/h9-10,13H,3-8H2,1-2H3 |
InChI Key |
IIRXTBPDFKQTHL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC(C1=O)C2CCCN2)C |
Origin of Product |
United States |
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